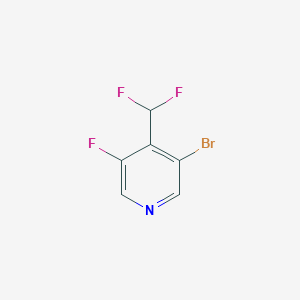

3-Bromo-4-(difluoromethyl)-5-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(difluoromethyl)-5-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine typically involves halogenation and difluoromethylation reactions. One common method includes the bromination of 4-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-(difluoromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

3-Bromo-4-(difluoromethyl)-5-fluoropyridine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-(difluoromethyl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of signal transduction, or interference with metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-(difluoromethyl)benzoic acid

- 3-Bromo-4-fluorobenzotrifluoride

- 4-Bromo-3-(trifluoromethyl)aniline

Comparison and Uniqueness

Compared to similar compounds, 3-Bromo-4-(difluoromethyl)-5-fluoropyridine is unique due to the combination of bromine, fluorine, and difluoromethyl groups on a pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its structural features can influence its solubility, stability, and interaction with biological targets, setting it apart from other halogenated aromatic compounds.

Actividad Biológica

3-Bromo-4-(difluoromethyl)-5-fluoropyridine is a heterocyclic aromatic compound notable for its unique structure, which includes a bromine atom, a difluoromethyl group, and a fluorine atom attached to a pyridine ring. The molecular formula for this compound is C₆H₃BrF₃N, with a molecular weight of approximately 226.00 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological systems and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its chemical reactivity and biological interactions. The presence of the difluoromethyl group is particularly significant as it enhances the compound's interaction with proteins due to its unique electronic properties. This can lead to improved binding affinities, making it a candidate for various medicinal applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, compounds containing difluoromethyl groups have shown enhanced interactions with cancer cell lines, leading to significant inhibition of cell proliferation.

- Case Study : In a comparative study, related pyridine derivatives demonstrated IC50 values ranging from 0.126 µM to 1.36 µM against various cancer cell lines, including those resistant to traditional therapies . The specific mechanisms often involve apoptosis induction and cell cycle arrest at the G2 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against certain bacterial strains, although detailed studies are still required to confirm these effects.

- Example Data : A related study found that certain pyridine derivatives displayed minimum inhibitory concentrations (MIC) against E. coli and E. faecalis, indicating potential for further exploration in antibiotic development .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound affects its biological activity significantly. The following table summarizes some key structural analogs and their potential biological implications:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains a trifluoromethyl group; different reactivity patterns | Potentially different anticancer activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Lacks bromine; features trifluoromethyl group | Varies in biological activity compared to brominated |

| 2-Bromo-5-fluoro-4-methylpyridine | Similar bromination pattern but with methyl substituent | Affects solubility and reactivity |

| 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine | Contains difluoromethoxy group; alters electronic properties | Potential for different binding interactions |

Pharmacokinetics and Toxicity

Studies on the pharmacokinetic profile of related compounds indicate favorable absorption characteristics. For example, one study reported an oral bioavailability of 31.8% after administration, with a clearance rate of 82.7 mL/h/kg . Importantly, no acute toxicity was observed in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

Propiedades

Fórmula molecular |

C6H3BrF3N |

|---|---|

Peso molecular |

225.99 g/mol |

Nombre IUPAC |

3-bromo-4-(difluoromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H3BrF3N/c7-3-1-11-2-4(8)5(3)6(9)10/h1-2,6H |

Clave InChI |

FMFKRTFMOHQZDZ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)Br)C(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.